molecular formula C23H19ClN4O4S B2557841 3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide CAS No. 449786-56-5

3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide

Cat. No. B2557841
CAS RN: 449786-56-5
M. Wt: 482.94
InChI Key: HFHWPRHFZBZWHW-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H19ClN4O4S and its molecular weight is 482.94. The purity is usually 95%.
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Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one you’ve mentioned, have been recognized for their potent antileishmanial and antimalarial activities. These compounds have been synthesized and evaluated against clinical isolates of Leishmania and Plasmodium berghei infected mice. The results have shown that certain derivatives exhibit superior activity compared to standard drugs, making them promising candidates for the development of new treatments for these diseases .

Antiproliferative Effects Against Cancer Cell Lines

The structural analogs of the compound have demonstrated significant antiproliferative activity against various cancer cell lines. This includes inducing apoptosis and inhibiting cell proliferation, which suggests their potential as chemotherapeutic agents. The compounds have been tested against cell lines such as K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer), showing low micromolar GI50 values .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of pyrazole derivatives with biological targets. These studies help in justifying the observed biological activities and can guide the design of more potent and selective agents. For instance, the compound’s analogs have shown a desirable fitting pattern in the active sites of target proteins, characterized by lower binding free energy .

Fluorescence Properties for pH Sensing

Some derivatives of the compound have been explored for their fluorescence properties, which can be utilized for pH sensing. This application is particularly useful in biological and chemical research where monitoring the pH changes within a system is crucial .

Preparation of Safe and Effective Antileishmanial and Antimalarial Agents

The compound’s derivatives have been considered for the preparation of safe and effective antileishmanial and antimalarial agents. This is especially important as the efficacy of existing drugs is often compromised due to drug resistance, and new treatments are urgently needed .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4S/c1-13-7-3-6-10-19(13)28-22(16-11-33(30,31)12-18(16)26-28)25-23(29)20-14(2)32-27-21(20)15-8-4-5-9-17(15)24/h3-10H,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHWPRHFZBZWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide

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